molecular formula C28H21ClN2O3 B8293967 MK-3903

MK-3903

Cat. No.: B8293967
M. Wt: 468.9 g/mol
InChI Key: CDDOIHTUVAWAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-3903 (CAS: 1219737-12-8; molecular formula: C₂₇H₁₉ClN₂O₃) is a potent and selective AMP-activated protein kinase (AMPK) activator with an EC₅₀ of 8–9 nM .

Preparation Methods

The synthesis of MK-3903 involves several steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

MK-3903 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Metabolic Disorders

MK-3903 has been extensively studied for its effects on lipid metabolism and insulin sensitivity. In various mouse models, treatment with this compound resulted in significant improvements in insulin sensitivity and alterations in lipid profiles:

StudyModelKey Findings
Mouse modelsImproved insulin sensitization and lipid metabolism alterations observed.
C2C12 myotubesThis compound reversed protective effects against muscle atrophy induced by cisplatin through AMPK pathway activation.

Cancer Research

Recent studies have explored the role of this compound in cancer therapy, particularly in enhancing chemotherapy efficacy by modulating autophagy and apoptosis pathways:

  • Case Study : A study investigated the relationship between TRIM14 expression and chemotherapy resistance in gastric cancer cells. The results indicated that this compound could reverse the inhibition of cell proliferation caused by TRIM14 knockout, highlighting its potential to enhance chemotherapy effectiveness .
StudyCancer TypeKey Findings
Gastric CancerThis compound enhanced cell proliferation and autophagy in chemotherapy-resistant cells.
Muscle Atrophy due to ChemotherapyThis compound activated AMPK, countering muscle wasting effects from cisplatin treatment.

Neuroprotection

Research has also indicated that this compound may play a role in neuroprotection against toxic substances like arsenic. In a study examining arsenic-induced apoptosis in neurons, this compound was shown to activate AMPK/mTOR-dependent autophagy, providing insights into its neuroprotective properties:

StudyNeurotoxic AgentKey Findings
ArsenicThis compound mitigated apoptosis via AMPK/mTOR signaling pathways.

Comparison with Similar Compounds

Key Pharmacological Properties

  • Pharmacokinetics :
    • Moderate systemic plasma clearance (5.0–13 mL/min/kg).
    • Steady-state volume of distribution: 0.6–1.1 L/kg.
    • Half-life: ~2 hours in mice, rats, and dogs .
  • In Vivo Effects :
    • Reduces hepatic fatty acid synthesis (FAS) by 29–49% in db/+ mice at 3–30 mg/kg .
    • Improves insulin sensitivity in diet-induced obese (DIO) mice, lowering insulin resistance by 35–64% at 10–30 mg/kg .
    • Enhances liver-specific ACC phosphorylation, indicating preferential hepatic AMPK activation .
  • Additional Targets : Inhibits CYP3A4, CYP2D6, and pregnane X receptor (PXR), which may influence drug-drug interactions .

Comparison with Similar AMPK Activators

The following table summarizes MK-3903’s properties relative to other AMPK activators:

Compound EC₅₀ (AMPK) Selectivity Key Features Clinical/Preclinical Applications References
This compound 8–9 nM 10/12 pAMPK complexes; hepatic focus Inhibits CYP3A4/CYP2D6/PXR; improves hepatic lipid metabolism and insulin sensitivity. Obesity, T2D, NAFLD
PF-06409577 7 nM (α1β1γ1) Pan-AMPK activator No hERG inhibition; minimal CYP inhibition. Diabetic nephropathy, metabolic syndrome
MK-8722 N/A Pan-AMPK activator Potent antidiabetic effects; activates all AMPK isoforms. T2D, cardiovascular complications
O-304 (S0795) N/A Pan-AMPK activator Oral bioavailability; modulates glucose uptake and lipid oxidation. T2D, cardiovascular diseases
Metformin ~200 µM Indirect AMPK activation via LKB1 First-line T2D therapy; enhances insulin sensitivity; low cost. T2D, PCOS

Key Differentiators of this compound

This may reduce off-target effects in muscle metabolism.

CYP/PXR Inhibition : this compound’s inhibition of CYP3A4, CYP2D6, and PXR distinguishes it from other AMPK activators, necessitating caution in combination therapies .

Potency : With an EC₅₀ of 8–9 nM, this compound is ~25-fold more potent than metformin in direct AMPK activation .

Research Findings and Clinical Implications

Mechanistic Insights

  • Hepatic Lipid Metabolism : this compound suppresses FAS in the liver by upregulating AMPK-mediated ACC phosphorylation, reducing lipid accumulation in DIO mice .
  • Insulin Sensitivity : Chronic administration (12 days) in DIO mice reduces hyperinsulinemia and improves glucose tolerance, comparable to metformin but at lower doses .
  • Drug Transport : As a substrate for OATP1B1/OATP1B3, this compound’s hepatic uptake is facilitated, explaining its liver-targeted efficacy .

Limitations

  • Low Permeability: Poor cellular permeability (Papp = 6 × 10⁻⁶ cm/s in LLC-PK1 cells) may limit its utility in non-hepatic tissues .
  • Short Half-Life : A 2-hour half-life necessitates twice-daily dosing in preclinical models .

Q & A

Basic Research Questions

Q. What is the mechanism of action of MK-3903 as an AMPK activator?

this compound binds directly to the α1β1γ1 subunit of AMP-activated protein kinase (AMPK), inducing conformational changes that enhance phosphorylation and activation. It demonstrates an EC50 of 8 nM for the α1β1γ1 isoform and activates 10 of 12 tested pAMPK complexes, with EC50 values ranging from 8–40 nM. The compound shows no activation of pAMPK6 and partial activation of pAMPK5 (max 36%). Experimental validation involves kinase activity assays using recombinant AMPK isoforms and cellular models like LLC-PK1 cells .

Q. What in vivo models are commonly used to study this compound's metabolic effects?

Diet-induced obese (DIO) mice and high-fructose-fed db/+ mice are standard models. Studies typically administer this compound orally (3–30 mg/kg, BID) for 5–12 days, monitoring parameters such as hepatic fatty acid synthesis (FAS), blood glucose, insulin levels, and body weight. For example, in DIO mice, this compound reduced hepatic FAS by up to 50% at 30 mg/kg. Researchers use paired t-tests or ANOVA to analyze dose-dependent responses .

Q. How does this compound's pharmacokinetic profile influence experimental design?

this compound exhibits moderate plasma clearance (5–13 mL/min/kg), a short half-life (~2 hours), and a steady-state volume of distribution (0.6–1.1 L/kg) in rodents and dogs. These properties necessitate frequent dosing (e.g., BID regimens) to maintain therapeutic concentrations. Pharmacokinetic studies use LC-MS/MS to measure plasma and tissue concentrations, ensuring dose optimization for chronic studies .

Advanced Research Questions

Q. How do researchers address discrepancies in this compound's activation of specific pAMPK isoforms?

The selective activation of 10/12 pAMPK complexes (e.g., no effect on pAMPK6) is investigated using isoform-specific luciferase reporter assays and immunoprecipitation. For pAMPK5’s partial activation (36%), researchers employ phospho-specific antibodies and kinetic analyses to differentiate between allosteric versus catalytic effects. Contradictions may arise from variations in cellular cofactors or post-translational modifications .

Q. What methodological strategies mitigate this compound's low cellular permeability in vitro?

this compound’s low permeability (Papp = 6 × 10⁻⁶ cm/s in LLC-PK1 cells) is addressed using transporter inhibitors (e.g., OATP1B1/3 blockers) or lipid-based formulations. Studies validate uptake mechanisms via competitive binding assays with known OATP substrates. Solubility challenges in aqueous buffers are overcome with DMSO (≥50 mg/mL), though solvent controls are critical to avoid artifacts .

Q. How does serum protein binding affect this compound's pharmacological activity?

this compound’s binding to the CRTH2 receptor (IC50 = 1.8 μM) is abolished in the presence of 10% human serum (IC50 >86 μM), highlighting the impact of serum albumin on ligand-receptor interactions. Researchers use equilibrium dialysis or ultrafiltration to quantify free drug fractions, adjusting in vitro assays to reflect physiological conditions .

Q. What statistical approaches are used to analyze this compound's dose-dependent effects on lipid metabolism?

Dose-response curves for FAS inhibition are fitted using nonlinear regression (e.g., GraphPad Prism), with EC50 calculations based on sigmoidal models. Multi-group comparisons (e.g., 3–30 mg/kg doses) employ one-way ANOVA with Tukey’s post-hoc test. Longitudinal data (e.g., body weight changes) use mixed-effects models to account for inter-individual variability .

Q. Methodological Resources

  • Experimental Design : For chronic studies, include acclimatization periods (e.g., 5-day vehicle pre-treatment in DIO mice) to minimize stress-induced variability .
  • Data Validation : Use orthogonal methods like Western blotting (pACC levels) and targeted metabolomics (acyl-carnitines) to confirm AMPK pathway engagement .
  • Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies, reporting sample sizes, randomization, and blinding protocols .

Properties

Molecular Formula

C28H21ClN2O3

Molecular Weight

468.9 g/mol

IUPAC Name

methyl 5-[[6-chloro-5-(4-phenylphenyl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoate

InChI

InChI=1S/C28H21ClN2O3/c1-17-8-13-21(14-22(17)27(32)33-2)34-28-30-25-15-23(24(29)16-26(25)31-28)20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-16H,1-2H3,(H,30,31)

InChI Key

CDDOIHTUVAWAOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.